molecular formula C19H19NO3S B14586601 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate CAS No. 61592-83-4

4-Isothiocyanatophenyl 4-(pentyloxy)benzoate

Cat. No.: B14586601
CAS No.: 61592-83-4
M. Wt: 341.4 g/mol
InChI Key: NOZFVEVWMLFDCY-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl 4-(pentyloxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of an isothiocyanate group attached to a phenyl ring, which is further connected to a pentyloxy group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-(pentyloxy)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-isothiocyanatophenol in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatophenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the isothiocyanate group.

    Oxidation: Products include oxidized forms of the phenyl ring or pentyloxy group.

    Reduction: Reduced forms of the phenyl ring or pentyloxy group.

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable complexes. The compound’s unique structure allows it to interact with specific molecular pathways, making it useful in various biochemical assays .

Properties

CAS No.

61592-83-4

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

(4-isothiocyanatophenyl) 4-pentoxybenzoate

InChI

InChI=1S/C19H19NO3S/c1-2-3-4-13-22-17-9-5-15(6-10-17)19(21)23-18-11-7-16(8-12-18)20-14-24/h5-12H,2-4,13H2,1H3

InChI Key

NOZFVEVWMLFDCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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